tert-butyl 2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate
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Overview
Description
tert-Butyl 2-{2-oxo-1-oxa-3,8-diazaspiro[45]decan-3-yl}acetate is a synthetic organic compound with the molecular formula C13H22N2O4 It is known for its unique spirocyclic structure, which includes a spiro[45]decane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate typically involves the reaction of tert-butyl acetoacetate with a suitable amine and an aldehyde or ketone. One common method involves the use of triethylamine and diphenyl phosphoryl azide in toluene at elevated temperatures (80-115°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including spirocyclic compounds and heterocycles.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl 2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specialized applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
189333-69-5 |
---|---|
Molecular Formula |
C13H22N2O4 |
Molecular Weight |
270.3 |
Purity |
95 |
Origin of Product |
United States |
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